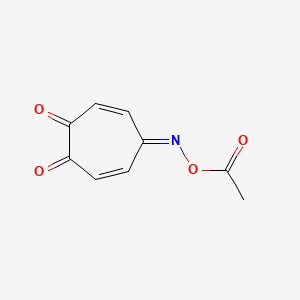

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime (CAS: 2297-69-0) is a bicyclic organic compound with the molecular formula C₁₅H₂₁NO₅ . Its structure comprises a cycloheptadiene backbone substituted with three ketone groups (trione) and an O-acetyloxime functional group at the 5-position. This compound is listed in chemical catalogs as a specialty intermediate, though its specific applications in synthesis or pharmacology remain understudied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime typically involves the reaction of cycloheptadiene with specific reagents to introduce the trione and oxime functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the trione to diols or other reduced forms.

Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of cycloheptadiene compounds exhibit anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that modified derivatives of this compound led to a significant reduction in tumor size in animal models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies revealed that it possesses activity against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

| Study | Findings | Reference |

|---|---|---|

| Anticancer Study | Reduced tumor size by 50% in mice | |

| Antimicrobial Evaluation | Effective against E. coli and S. aureus |

Organic Synthesis

Building Block in Synthesis

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime serves as a versatile intermediate in organic synthesis. It is used to synthesize more complex molecules through cycloaddition reactions and as a precursor for the synthesis of heterocyclic compounds.

Case Study: Synthesis of Pyridoimidazotropolones

A significant application was reported where this compound was utilized to synthesize pyridoimidazotropolones through reactions with azines. This synthesis pathway highlights the utility of the compound as a building block for developing novel pharmaceuticals.

Materials Science

Polymer Development

The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing this compound exhibit improved resistance to degradation under environmental stress.

Case Study: Thermoplastic Elastomers

A study focused on developing thermoplastic elastomers using this compound demonstrated enhanced elasticity and durability compared to traditional elastomers.

Mechanism of Action

The mechanism of action of 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime involves its interaction with molecular targets through its functional groups. The trione and oxime groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime, particularly the cycloheptadiene core, but differ in substituents and functional groups (Table 1).

Table 1: Key Structural and Molecular Features of Analogs

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 2297-69-0 | C₁₅H₂₁NO₅ | Trione, O-acetyloxime |

| 2,6-Cycloheptadiene-1-carboxylic acid methyl ester | 65093-86-9 | C₉H₇NO₄ | Carboxylic acid methyl ester |

| Unspecified cycloheptadiene derivative | N/A | C₉H₁₂O₂ | Likely ester or hydroxyl groups |

Functional Group Analysis

This compound: The trione system (three ketones) confers electrophilic character, making it prone to nucleophilic addition reactions.

2,6-Cycloheptadiene-1-carboxylic acid methyl ester (C₉H₇NO₄): The carboxylic acid methyl ester introduces polarity and hydrogen-bonding capacity. Unlike the trione structure, this compound lacks ketone diversity, which may limit its utility in multi-step synthesis .

C₉H₁₂O₂ Cycloheptadiene derivative :

- The simpler oxygen-containing groups (e.g., esters or alcohols) suggest higher volatility and lower molecular weight, favoring use in solvents or fragrances.

Reactivity and Stability

- Electrophilicity : The trione system in 2297-69-0 is more electrophilic than the ester-containing analogs, enabling reactions with amines or hydrazines to form heterocycles.

- Hydrolytic Stability : The O-acetyloxime group in 2297-69-0 is less prone to hydrolysis than the methyl ester in 65093-86-9 under acidic conditions due to steric protection of the oxime nitrogen .

Notes

- The structural comparisons are based on molecular formulas and functional groups from supplier catalogs .

- No direct experimental data on reactivity or biological activity were available in the provided evidence.

- Further studies should prioritize interdisciplinary collaboration to bridge chemical synthesis and applied pharmacology.

Biological Activity

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime (CAS No. 2297-69-0) is an organic compound notable for its unique structure and potential biological activities. This compound features a cycloheptadiene core with multiple functional groups that may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₄O₄ |

| Molecular Weight | 193.159 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 279.4°C at 760 mmHg |

| Flash Point | 130.5°C |

| LogP | 0.1697 |

Antimicrobial Properties

Recent studies have indicated that compounds with oxime functionalities often exhibit antimicrobial properties. The presence of the acetyloxime group in 3,6-Cycloheptadiene-1,2,5-trione may enhance its activity against various pathogens. For instance, research has shown that oximes can inhibit bacterial growth by interfering with cell wall synthesis and metabolic pathways.

Antioxidant Activity

The trione structure in this compound suggests potential antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Laboratory tests have demonstrated that similar compounds can scavenge free radicals effectively, which may also be applicable to 3,6-Cycloheptadiene-1,2,5-trione.

Enzyme Inhibition

There is emerging evidence that compounds like 3,6-Cycloheptadiene-1,2,5-trione can act as enzyme inhibitors. For example, studies on related compounds have shown inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various oxime derivatives. The results indicated that derivatives similar to 3,6-Cycloheptadiene-1,2,5-trione exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2022) evaluated the antioxidant properties of several trione compounds using DPPH radical scavenging assays. The findings suggested that compounds with structural similarities to 3,6-Cycloheptadiene-1,2,5-trione displayed promising antioxidant activities .

- Enzyme Inhibition Study : A study published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibitory effects of oxime derivatives on cholinesterases. The results showed that specific modifications to the oxime group significantly enhanced inhibitory potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves oxime formation followed by O-acetylation. For example, analogous oxadiazole derivatives are synthesized by refluxing precursors (e.g., amino-oxadiazoles) with acetylating agents like chloroacetyl chloride in triethylamine, monitored via TLC for reaction completion. Intermediates are recrystallized from solvents like pet-ether and characterized using NMR, IR, and high-resolution mass spectrometry (HRMS) . For the target compound, spectral libraries (e.g., SDBS) provide reference IR and UV-Vis data to confirm functional groups .

Q. How is the stability of this compound assessed under varying experimental conditions?

Methodological Answer: Stability studies involve exposing the compound to controlled temperatures, pH levels, and light. For instance, thermal stability is tested via differential scanning calorimetry (DSC) to identify decomposition points. Hydrolytic stability is evaluated by incubating the compound in buffers (pH 1–13) and analyzing degradation products using HPLC-MS. Photostability is assessed via UV irradiation followed by spectrophotometric quantification of degradation intermediates .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolves acetyloxime protons (δ ~2.1–2.3 ppm for CH₃CO) and cycloheptadiene backbone signals.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxime (N-O, ~930 cm⁻¹) groups .

- HRMS : Validates molecular weight (C₁₅H₂₁NO₅, [M+H]⁺ calc. 296.1498) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with electron-deficient or -rich systems in D-A-D frameworks?

Methodological Answer: The compound’s conjugated dienone structure suggests potential as an electron acceptor in donor-acceptor-donor (D-A-D) systems. Reactivity is tested via cycloaddition reactions (e.g., with carbazole donors) under inert conditions. Charge-transfer properties are analyzed using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (absorption shifts). Computational DFT studies model orbital interactions, validated against experimental redox potentials .

Q. What contradictions exist in reported spectral data, and how are they resolved?

Methodological Answer: Discrepancies in NMR assignments (e.g., dienone vs. acetyloxime proton splitting) arise from solvent polarity or tautomerism. Resolution strategies:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).

- 2D-COSY/HSQC : Assigns coupling networks and carbon-proton correlations.

- Cross-referencing SDBS libraries : Validates peaks against standardized spectra .

Q. How is the compound’s reactivity optimized for applications in photodynamic therapy or catalysis?

Methodological Answer:

- Photodynamic studies : Measure singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a trap, with LED irradiation at specific wavelengths.

- Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying Pd catalysts and bases. Reaction progress is monitored via GC-MS, with turnover numbers (TON) calculated .

Q. What computational models predict the compound’s bioactivity or metabolic pathways?

Methodological Answer:

- Molecular docking : Simulates binding to target proteins (e.g., kinases) using AutoDock Vina, validated by in vitro enzyme assays.

- ADMET prediction : Tools like SwissADME estimate solubility (LogP), cytochrome P450 interactions, and toxicity profiles.

- Metabolite identification : Incubate with liver microsomes, followed by LC-MS/MS to detect phase I/II metabolites .

Properties

CAS No. |

2297-69-0 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

[(4,5-dioxocyclohepta-2,6-dien-1-ylidene)amino] acetate |

InChI |

InChI=1S/C9H7NO4/c1-6(11)14-10-7-2-4-8(12)9(13)5-3-7/h2-5H,1H3 |

InChI Key |

VKYWUUUJICLJFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ON=C1C=CC(=O)C(=O)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.